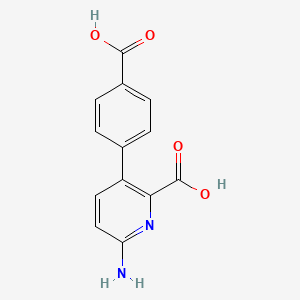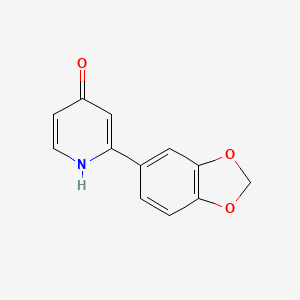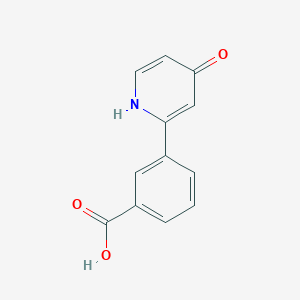
4-(4-Carboxyphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Carboxyphenyl)nicotinic acid (4-CPN) is a natural product derived from the oxidation of nicotinic acid and is a structural analog of nicotinamide. It is a white-colored crystalline powder with a molecular weight of 197.15 g/mol and a melting point of 220-222°C. 4-CPN is a water-soluble molecule and is used in a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
4-(4-Carboxyphenyl)nicotinic acid, 95% has been used in a variety of scientific and medical applications. It has been used for the study of the structure and function of nicotinic acid receptors, as well as for the study of the effects of nicotinic acid on the human body. 4-(4-Carboxyphenyl)nicotinic acid, 95% has also been used in the study of the effects of nicotinic acid on the metabolism of other compounds, such as cholesterol and triglycerides. Additionally, 4-(4-Carboxyphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the immune system, as well as for the study of the effects of nicotinic acid on the cardiovascular system.
Wirkmechanismus
The mechanism of action of 4-(4-Carboxyphenyl)nicotinic acid, 95% is not well understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR). The activation of the nicotinic acid receptor by 4-(4-Carboxyphenyl)nicotinic acid, 95% leads to the activation of several downstream signaling pathways, including the activation of adenylyl cyclase, which results in the increased production of cyclic adenosine monophosphate (cAMP). This increased production of cAMP then results in the activation of protein kinase A (PKA), which leads to the phosphorylation of several downstream targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% are not well understood. However, it is believed to have several beneficial effects on the body. It has been shown to reduce inflammation and to improve insulin sensitivity. Additionally, it has been shown to reduce the levels of triglycerides and cholesterol in the blood. It has also been shown to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-Carboxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a water-soluble molecule, which makes it easy to work with in the lab. Additionally, it has a relatively low cost, which makes it an economical choice for experiments. However, there are some limitations to using 4-(4-Carboxyphenyl)nicotinic acid, 95% in experiments. It is not very stable in solution, and it can be difficult to obtain in high purity.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(4-Carboxyphenyl)nicotinic acid, 95% in scientific and medical research. One potential direction is the study of the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the human body. Additionally, further research could be done on the mechanism of action of 4-(4-Carboxyphenyl)nicotinic acid, 95%, as well as on its potential therapeutic applications. Further research could also be done on the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the metabolism of other compounds, such as cholesterol and triglycerides. Additionally, further research could be done on the effects of 4-(4-Carboxyphenyl)nicotinic acid, 95% on the immune system and the cardiovascular system. Finally, further research could be done on the potential use of 4-(4-Carboxyphenyl)nicotinic acid, 95% as a dietary supplement.
Synthesemethoden
The synthesis of 4-(4-Carboxyphenyl)nicotinic acid, 95% is generally achieved through the oxidation of nicotinic acid. The oxidation of nicotinic acid can be done through several methods, including oxidation with hydrogen peroxide, oxidation with sodium hypochlorite, oxidation with sodium nitrite, and oxidation with potassium permanganate. The oxidation of nicotinic acid with hydrogen peroxide is the most widely used method and yields the highest yield of 4-(4-Carboxyphenyl)nicotinic acid, 95%.
Eigenschaften
IUPAC Name |
4-(4-carboxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRITYLOQFSMJPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692543 |
Source


|
| Record name | 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-17-1 |
Source


|
| Record name | 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














